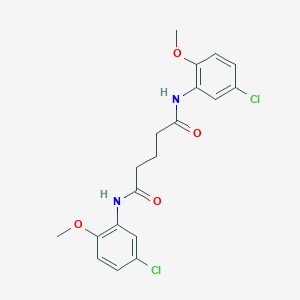![molecular formula C34H45N3O3 B330250 N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B330250.png)
N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound with a molecular formula of C34H45N3O3 and a molecular weight of 543.7 g/mol. This compound features adamantane, a bulky and rigid tricyclic hydrocarbon, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reaction conditions often involve elevated temperatures and pressures to facilitate the transformations.
Major Products
Major products formed from these reactions include various adamantane derivatives, which can be further functionalized to produce a wide range of bioactive compounds and materials.
Wissenschaftliche Forschungsanwendungen
N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including high-energy fuels and thermally stable polymers.
Wirkmechanismus
The mechanism of action of N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s bioactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-[3-(ADAMANTANE-1-AMIDO)-5-(PIPERIDINE-1-CARBONYL)PHENYL]ADAMANTANE-1-CARBOXAMIDE is unique due to its dual adamantane moieties, which provide enhanced stability and rigidity compared to other similar compounds. This structural feature contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C34H45N3O3 |
|---|---|
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
N-[3-(adamantane-1-carbonylamino)-5-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C34H45N3O3/c38-30(37-4-2-1-3-5-37)27-12-28(35-31(39)33-15-21-6-22(16-33)8-23(7-21)17-33)14-29(13-27)36-32(40)34-18-24-9-25(19-34)11-26(10-24)20-34/h12-14,21-26H,1-11,15-20H2,(H,35,39)(H,36,40) |
InChI-Schlüssel |
CZWKWMBVBQSYHN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)NC(=O)C67CC8CC(C6)CC(C8)C7 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)NC(=O)C67CC8CC(C6)CC(C8)C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


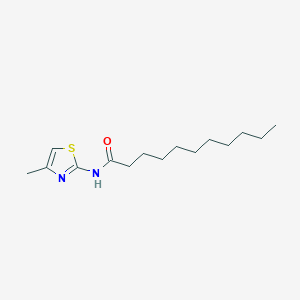


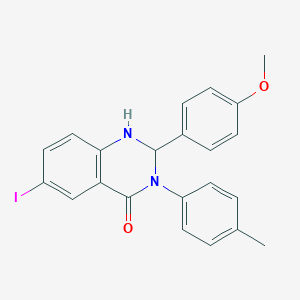
![(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3-{4-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-2-PROPENAMIDE](/img/structure/B330173.png)
![Isopropyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330174.png)
![2-(3,4-dichlorophenyl)-N-[6-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-pyridinyl]-4-quinolinecarboxamide](/img/structure/B330175.png)
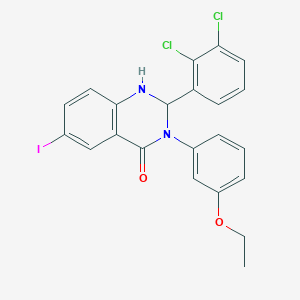
![METHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B330177.png)

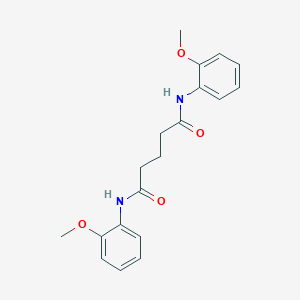
![2-Tert-butyl 4-ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330183.png)
![2,4-dichloro-N-[3-(4-{3-[(2,4-dichlorobenzoyl)amino]propyl}-1-piperazinyl)propyl]benzamide](/img/structure/B330187.png)
